molecular formula C11H10ClNO B13132198 6-Chloro-3-ethoxyquinoline

6-Chloro-3-ethoxyquinoline

Cat. No.: B13132198
M. Wt: 207.65 g/mol
InChI Key: MBKPDZPLAQVEFJ-UHFFFAOYSA-N
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Description

6-Chloro-3-ethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and an ethoxy group at the 3rd position on the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethoxyquinoline can be achieved through various methods. One common approach involves the condensation of 2-chloro-3-formylquinoline with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Microwave-assisted synthesis has been explored as a green and efficient approach. This method reduces reaction times and energy consumption while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-ethoxyquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethoxyquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethoxyquinoline
  • 4-Chloro-6-ethoxyquinoline
  • 6-Chloro-2-methoxyquinoline
  • 6-Chloro-3-methoxyquinoline

Uniqueness

6-Chloro-3-ethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chloro-3-ethoxyquinoline

InChI

InChI=1S/C11H10ClNO/c1-2-14-10-6-8-5-9(12)3-4-11(8)13-7-10/h3-7H,2H2,1H3

InChI Key

MBKPDZPLAQVEFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C=CC(=CC2=C1)Cl

Origin of Product

United States

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